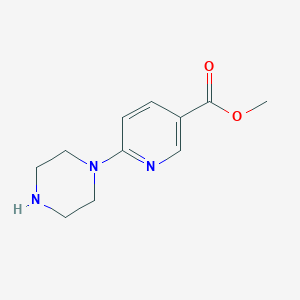

Methyl 6-piperazinonicotinate

Descripción general

Descripción

“Methyl 6-piperazinonicotinate” is a biochemical used for proteomics research . Its molecular formula is C11H15N3O2 and it has a molecular weight of 221.26 .

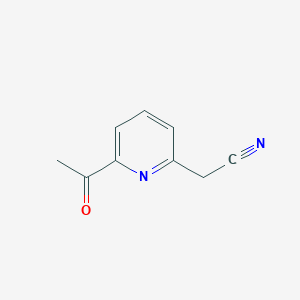

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H15N3O2 . Unfortunately, the specific structural details are not provided in the search results.Aplicaciones Científicas De Investigación

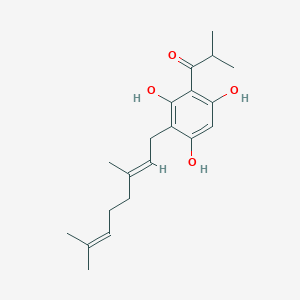

Anticonvulsant and Antimicrobial Activities

Methyl 6-piperazinonicotinate derivatives have been synthesized and evaluated for their anticonvulsant and antimicrobial properties. Compounds such as 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, including those involving substituted piperazine, have shown potential in treating seizures and microbial infections. For instance, certain derivatives demonstrated protective effects against maximal electroshock (MES) induced seizures and exhibited antimicrobial activity against various fungi (Aytemir, Çalış, & Özalp, 2004).

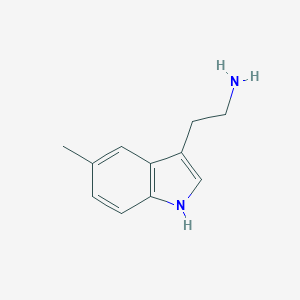

Cancer Research

In the realm of cancer research, novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and showed promising antiproliferative effects against human cancer cell lines. Compounds within this series demonstrated significant activity, suggesting potential applications in cancer therapy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Flame Retardant Applications

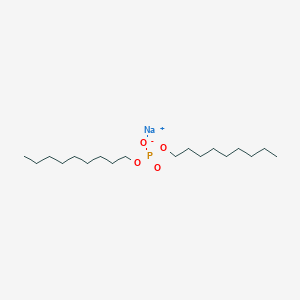

Piperazine-phosphonates derivatives have been studied for their application as flame retardants on cotton fabric. Research into the thermal decomposition of cotton fabric treated with these derivatives has provided valuable insights into their mechanism of action, highlighting their potential in enhancing fire resistance in textiles (Nguyen, Chang, Condon, Thomas, & Azadi, 2014).

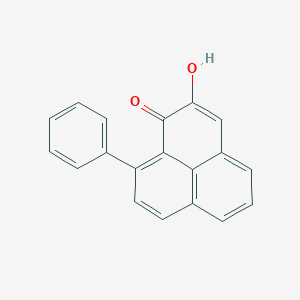

Serotonin Receptor Antagonists

The design and synthesis of novel tricyclic benzoxazines have led to the discovery of potent 5-HT(1A/B/D) receptor antagonists, such as GSK588045. These compounds have shown promise in the development of faster-acting antidepressants/anxiolytics with reduced side effects, indicating potential applications in mental health treatment (Bromidge et al., 2010).

Antiviral Agents

Research into 6-aminoquinolone compounds has identified potent inhibitors of HIV-1 replication, suggesting the role of piperazine derivatives in the development of new antiviral agents. These findings indicate the potential for these compounds to contribute to the treatment of viral infections (Cecchetti et al., 2000).

Propiedades

IUPAC Name |

methyl 6-piperazin-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-16-11(15)9-2-3-10(13-8-9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFYTTJLIFNUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566599 | |

| Record name | Methyl 6-(piperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132144-03-7 | |

| Record name | Methyl 6-(piperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

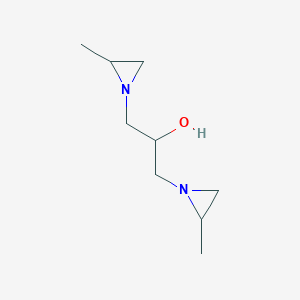

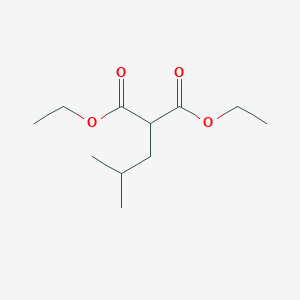

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.